Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate
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Overview
Description
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is an organic compound that features a nitro group, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 3-nitrobenzoate with pyridin-2-ylamine under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.
Scientific Research Applications
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate depends on its application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridin-2-ylcarbamoyl group may also interact with specific molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate:
Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate: Similar structure but with a thioether linkage instead of a carbamoyl group, which may affect its chemical and biological properties.
Uniqueness
Methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate is unique due to the presence of both a nitro group and a pyridin-2-ylcarbamoyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H11N3O5 |
---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
methyl 3-nitro-5-(pyridin-2-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)10-6-9(7-11(8-10)17(20)21)13(18)16-12-4-2-3-5-15-12/h2-8H,1H3,(H,15,16,18) |
InChI Key |
MKXPAFIHCWJHOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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